molecular formula C58H38O2S B4554407 3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)

3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)

Cat. No.: B4554407
M. Wt: 799.0 g/mol
InChI Key: DCLRTKQYACTLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) is a useful research compound. Its molecular formula is C58H38O2S and its molecular weight is 799.0 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) is 798.25925162 g/mol and the complexity rating of the compound is 1550. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Field-Effect Transistors and Memory Elements

The synthesis and characterization of mixed phenylene-thiophene oligomers demonstrate their significant potential in the field of organic electronics. Compounds like these show high carrier mobilities and stability, making them promising materials for organic field-effect transistors (OFETs) and nonvolatile transistor memory elements. The combination of mobility, on/off ratio, stability, and processability highlights the advanced capabilities of these materials for electronic applications. Moreover, the reversible, tunable, and stable memory effect observed in solution-cast devices underscores their potential in memory storage technology (Mushrush et al., 2003).

Polyelectrolytes for Fuel Cells

A novel series of poly(phenylene)-based polyelectrolytes synthesized via Diels–Alder polymerization shows promise for polymer electrolyte membrane fuel cells. These materials exhibit high proton conductivity, chemical/thermal stability, and film toughness. Their fuel cell relevant properties, such as water uptake, thermal stability, and proton conductivity, offer a significant advancement over traditional materials like Nafion, making them suitable candidates for fuel cell applications (Fujimoto et al., 2005).

Lasing Applications

The synthesis of thiophene/phenylene co-oligomers introduces potential materials for lasing applications. The unique crystallization and optoelectronic characteristics of these compounds, combined with observed amplified spontaneous emission (ASE) and optically pumped lasing, highlight their applicability in the development of new optoelectronic devices. The low lasing threshold and different molecular orientations offer insights into the design of efficient lasing materials (Matsuo et al., 2020).

Electrochromic and Photochromic Properties

The study of electrochromic and photochromic properties in dithienylcyclopentene derivatives bearing thiophene or phenyl groups offers a pathway to developing materials that can switch between colored and colorless states under different stimuli. This property is crucial for applications in smart windows, displays, and sensors, where reversible color changes can be induced by electrical voltage or light (Peters & Branda, 2003).

Fluorescent Materials for Sensing and Imaging

The development of tetraphenylethene-containing polymers and their unique aggregation-induced emission (AIE) properties open new avenues in the creation of fluorescent materials. These polymers show potential in various applications, including fluorescent chemosensors for explosive detection, optical limiting, and photopatterning. The high fluorescence quantum yields and the ability to undergo photopattern formation make them suitable for advanced sensing and imaging applications (Hu et al., 2012).

Properties

IUPAC Name

3-[4-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenyl]sulfanylphenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H38O2S/c59-57-53(41-23-11-3-12-24-41)49(39-19-7-1-8-20-39)51(55(57)43-27-15-5-16-28-43)45-31-35-47(36-32-45)61-48-37-33-46(34-38-48)52-50(40-21-9-2-10-22-40)54(42-25-13-4-14-26-42)58(60)56(52)44-29-17-6-18-30-44/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLRTKQYACTLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)SC4=CC=C(C=C4)C5=C(C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H38O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)
Reactant of Route 2
Reactant of Route 2
3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)
Reactant of Route 3
3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)
Reactant of Route 4
3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)
Reactant of Route 5
3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)
Reactant of Route 6
3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.